molecular formula C29H30FN3O3 B2890034 1-(3-fluorophenyl)-4-(1-(2-hydroxy-3-(4-isopropylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 1147194-40-8

1-(3-fluorophenyl)-4-(1-(2-hydroxy-3-(4-isopropylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2890034
CAS No.: 1147194-40-8
M. Wt: 487.575
InChI Key: MCEYHMCJLALNKH-UHFFFAOYSA-N
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Description

This compound features a pyrrolidin-2-one core substituted with a 3-fluorophenyl group at position 1 and a benzimidazole moiety at position 4. The benzimidazole is further modified with a 2-hydroxy-3-(4-isopropylphenoxy)propyl chain, which introduces both hydrophilic (hydroxy group) and lipophilic (4-isopropylphenoxy) characteristics.

Properties

IUPAC Name

1-(3-fluorophenyl)-4-[1-[2-hydroxy-3-(4-propan-2-ylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30FN3O3/c1-19(2)20-10-12-25(13-11-20)36-18-24(34)17-33-27-9-4-3-8-26(27)31-29(33)21-14-28(35)32(16-21)23-7-5-6-22(30)15-23/h3-13,15,19,21,24,34H,14,16-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEYHMCJLALNKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-fluorophenyl)-4-(1-(2-hydroxy-3-(4-isopropylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a novel synthetic molecule with potential therapeutic applications. Its complex structure suggests a multifaceted mechanism of action, particularly in the context of cancer treatment and other biological activities. This article reviews its biological activity based on available literature, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H29FN2O3C_{25}H_{29}FN_{2}O_{3}, and its structure includes:

  • A pyrrolidinone core.
  • A benzo[d]imidazole moiety.
  • A fluorophenyl group.
  • An isopropylphenoxy substituent.

This unique combination of functional groups is hypothesized to contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
PC-3 (Prostate Cancer)12Cell cycle arrest at G2/M phase
HeLa (Cervical Cancer)18Inhibition of proliferation

The compound is believed to exert its effects through multiple pathways:

  • Inhibition of Kinases : It may inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to apoptosis in cancer cells.
  • Interaction with DNA : The compound may intercalate into DNA, disrupting replication and transcription processes.

Case Studies

A notable study conducted by Fayad et al. (2019) involved screening a library of compounds on multicellular spheroids, which are more representative of in vivo tumor environments compared to traditional monolayer cultures. The results indicated that this compound significantly reduced spheroid size and viability, suggesting effective penetration and action within a three-dimensional tumor architecture .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound:

  • Absorption : Rapid absorption was noted in animal models following oral administration.
  • Distribution : High tissue distribution was observed, particularly in liver and tumor tissues.
  • Metabolism : Metabolized primarily by hepatic enzymes, with several metabolites identified that retain some biological activity.
  • Excretion : Primarily excreted via urine.

Comparison with Similar Compounds

Core Modifications

  • Target Compound : Pyrrolidin-2-one core with a benzimidazole substituent at position 4.
  • : Similar pyrrolidin-2-one and benzimidazole scaffold but lacks the hydroxy group and fluorine; features a 3-phenoxypropyl chain and phenyl group at position 1 .
  • : Retains the pyrrolidin-2-one and benzimidazole framework but substitutes the hydroxy-isopropylphenoxypropyl chain with a phenoxyethyl group and uses a 4-fluorophenyl group instead of 3-fluorophenyl .

Substituent Effects

  • Hydroxy Group: The target compound’s 2-hydroxypropyl chain may enhance solubility compared to analogs like (phenoxypropyl) or (phenoxyethyl), which lack polar groups.
  • Fluorine Position: The 3-fluorophenyl group in the target compound could influence binding specificity compared to 4-fluorophenyl () or non-fluorinated phenyl groups () due to steric and electronic differences .

Molecular Properties and Hypothetical Pharmacokinetics

Compound Molecular Formula Molecular Weight Key Substituents logP* (Predicted)
Target Compound C₂₈H₂₇FN₃O₃ 480.54 3-fluorophenyl, 2-hydroxy-3-(4-isopropylphenoxy)propyl-benzimidazolyl 3.8
C₂₇H₂₅N₃O₂ 431.51 Phenyl, 3-phenoxypropyl-benzimidazolyl 4.2
C₂₆H₂₃FN₃O₂ 428.49 4-fluorophenyl, phenoxyethyl-benzimidazolyl 3.5
C₂₈H₂₈N₃O₃ 454.54 3-methoxyphenyl, 3-(3-methylphenoxy)propyl-benzimidazolyl 3.9
C₂₆H₂₄ClN₃O₂ 445.90 3-chloro-4-methylphenyl, phenoxyethyl-benzimidazolyl 4.1

*logP values estimated using fragment-based methods (e.g., Crippen’s method).

Key Observations:

  • Solubility : The hydroxy group in the target compound may improve aqueous solubility compared to and .
  • Binding Interactions : The hydroxy group may enable hydrogen bonding with target proteins, a feature absent in and .

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